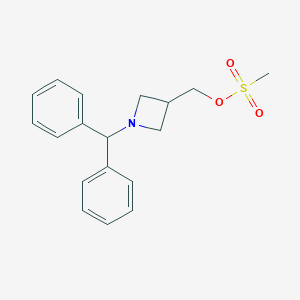

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate

Description

Properties

IUPAC Name |

(1-benzhydrylazetidin-3-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-23(20,21)22-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOQDAJMCQWEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621049 | |

| Record name | [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162698-41-1 | |

| Record name | [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate chemical properties

An In-depth Technical Guide to (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate: Properties, Synthesis, and Applications

Abstract

This compound, CAS No. 162698-41-1, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. As a key intermediate, its utility is primarily derived from the strategic combination of a bulky benzhydryl protecting group, a structurally significant azetidine core, and a highly reactive methanesulfonate (mesylate) leaving group. This trifecta of features enables its use in the precise construction of complex, biologically active molecules, particularly in the development of novel therapeutics.[2] This document will explore the compound's physicochemical characteristics, outline its synthetic pathway and core reactivity principles, detail its applications in drug discovery, and provide essential safety and handling protocols for laboratory use.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in drug discovery. Its constrained, three-dimensional structure is often used to fine-tune the physicochemical properties of drug candidates, such as solubility, lipophilicity, and metabolic stability, while providing novel vectors for receptor interaction. This compound serves as a specialized reagent for incorporating this valuable moiety.

The molecule's design is purposeful:

-

1-Benzhydryl Group: This bulky diphenylmethyl group serves as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions during synthesis.[2]

-

Azetidine-3-yl-methyl Core: This central structure provides the desired azetidine scaffold. The methylene spacer offers rotational flexibility and positions the reactive site away from the ring.

-

Methanesulfonate (Mesylate) Group: This functional group is the engine of the molecule's utility. As an excellent leaving group, it readily participates in nucleophilic substitution reactions, allowing for the facile attachment of a wide array of functional groups and molecular fragments.

This guide provides researchers and drug development professionals with the core knowledge required to effectively utilize this versatile intermediate.

Physicochemical Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. Key data is summarized below.

Chemical Structure

Caption: 2D Structure of the title compound.

Core Data Table

| Property | Value | Reference(s) |

| CAS Number | 162698-41-1 | [1][2][3] |

| Molecular Formula | C₁₈H₂₁NO₃S | [2][3][4] |

| Molecular Weight | 331.43 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Benzhydryl-3-(mesyloxylmethyl)azetidine, METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER | [2] |

| Appearance | Solid | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [2][3] |

| XLogP3 (Predicted) | 3.1 | [4] |

| Boiling Point (Predicted) | 470.4 ± 25.0 °C | [2] |

| pKa (Predicted) | 6.75 ± 0.10 | [2] |

Synthesis and Reactivity

Synthetic Pathway

From a retrosynthetic perspective, the most logical and common method for preparing this compound is through the mesylation of its corresponding alcohol precursor, (1-Benzhydrylazetidin-3-yl)methanol. This reaction is a standard transformation in organic chemistry.

The process involves reacting the alcohol with a mesylating agent, such as methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O), in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base is crucial as it neutralizes the hydrochloric acid (HCl) or methanesulfonic acid byproduct generated during the reaction, preventing protonation of the azetidine nitrogen and driving the reaction to completion.

Caption: General synthetic workflow for the title compound.

Core Reactivity: The Mesylate as a Leaving Group

The synthetic value of this compound is almost entirely dependent on the reactivity of the methanesulfonate ester. The mesylate anion (CH₃SO₃⁻) is a highly stable, non-nucleophilic species because its negative charge is delocalized across three oxygen atoms. This stability makes it an excellent leaving group, comparable to halides like iodide or bromide.

The primary reaction pathway is nucleophilic substitution (typically Sₙ2), where a nucleophile attacks the electrophilic carbon atom attached to the mesylate, displacing it to form a new carbon-nucleophile bond. This reaction is highly efficient and versatile, allowing for the introduction of a wide range of functionalities.

Caption: Nucleophilic substitution at the methylene carbon.

Applications in Drug Discovery and Development

This compound is not intended as a final therapeutic agent but rather as a crucial intermediate for building more complex drug candidates.[6][7]

-

Pharmaceutical Development: It serves as a key building block in the synthesis of novel pharmaceuticals.[7] The ability to easily couple the benzhydryl-azetidine moiety to other molecular fragments makes it highly valuable. Research areas for compounds derived from similar azetidine precursors include analgesics and anti-inflammatory drugs.[7]

-

Neuroscience Research: The azetidine scaffold is of interest in neuropharmacology. This intermediate can be used in studies to create molecules that modulate neurotransmitter systems, aiding in the investigation of various neurological disorders.[7]

-

Versatile Synthetic Intermediate: In a broader sense, it provides a reliable method for introducing a protected azetidine-methyl group into a molecule, a common strategy for structure-activity relationship (SAR) studies.[2] Chemists can synthesize a library of compounds by reacting this single intermediate with numerous different nucleophiles.

Experimental Protocols

General Handling and Storage

Proper handling is essential for maintaining the compound's integrity and ensuring laboratory safety.

-

Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C.[2][3]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid formation and inhalation of dust.[9]

Example Protocol: Nucleophilic Substitution with Sodium Azide

This protocol is a representative example of how this compound is typically used in a synthetic context.

Objective: To synthesize 3-(azidomethyl)-1-benzhydrylazetidine.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude product by silica gel column chromatography to yield the desired 3-(azidomethyl)-1-benzhydrylazetidine.

Analytical Characterization

The identity and purity of the compound should be confirmed using standard analytical techniques. Documentation such as NMR, HPLC, and LC-MS data is often available from suppliers.[1][10]

Safety and Handling

This compound is a chemical that requires careful handling. The following GHS hazard information is based on supplier safety data.[3][9]

| GHS Information | Details |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement(s) | H302: Harmful if swallowed.[3][9]H315: Causes skin irritation.[3][9]H319: Causes serious eye irritation.[3][9]H332: Harmful if inhaled.[3] |

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][9]P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a high-value, specialized chemical intermediate. Its well-defined structure, featuring a protected azetidine core and a highly reactive mesylate group, makes it an indispensable tool for medicinal chemists and synthetic organic chemists. Its primary role as a versatile building block facilitates the efficient synthesis of complex molecules, enabling the exploration of novel chemical space in the ongoing quest for new and improved therapeutics. Understanding its properties, reactivity, and handling requirements is key to leveraging its full potential in research and development.

References

- Echemi. (1-benzhydryl-3-methyl-azetidin-3-yl)methanesulfonate.

-

Premium Quality Chemical Supplier. Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate. Retrieved from [Link].

- Chem-Impex. 1-Benzhydryl-3-azetidinyl methanesulfonate.

- Sigma-Aldrich. Safety Data Sheet.

- Sigma-Aldrich. 1-Benzhydrylazetidin-3-yl 4-methylbenzenesulfonate.

- BLD Pharm. This compound.

- Achmem. This compound.

- PubChem. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate.

- Google Patents. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.

- BLD Pharm. 1-Benzhydrylazetidin-3-yl methanesulfonate.

- LookChem. METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER.

- BLD Pharmatech. Safety Data Sheet.

- BLD Pharm. 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.

- Chemsrc. methanesulfonic acid (1-benzhydrylazetidin-3-yl)methyl ester.

- PubChem. 1-(Diphenylmethyl)azetidin-3-one.

- IndiaMART. 1-Benzhydryl(Azetidin-3-yl) Methanesulfonate.

- ChemicalBook. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis.

- CymitQuimica. 1-benzhydryl-3-azetidinyl-methanesulfonate.

Sources

- 1. 162698-41-1|this compound|BLD Pharm [bldpharm.com]

- 2. Cas 162698-41-1,METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER | lookchem [lookchem.com]

- 3. achmem.com [achmem.com]

- 4. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate | C18H21NO3S | CID 20228405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzhydrylazetidin-3-yl 4-methylbenzenesulfonate | 36476-80-9 [sigmaaldrich.com]

- 6. innospk.com [innospk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. 33301-41-6|1-Benzhydrylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]

- 11. 133891-87-9|1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]

The Lynchpin of Neuroactive Scaffolds: A Technical Guide to (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate

Abstract

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate (CAS No. 33301-41-6) is a non-commercial, yet pivotal, synthetic intermediate that holds a significant position in the landscape of modern medicinal chemistry. Characterized by a strained azetidine core, a bulky benzhydryl nitrogen-protecting group, and a highly reactive methanesulfonate (mesylate) leaving group, this molecule is expertly designed for the efficient construction of complex neuroactive compounds. Its primary utility lies in serving as a key building block for advanced pharmaceutical agents, most notably in the synthesis of triple monoamine reuptake inhibitors like Tesofensine. This guide provides an in-depth examination of its chemical properties, a detailed, field-proven synthesis protocol, and its application in the synthesis of downstream targets. We will explore the causality behind the synthetic strategy, the rationale for its molecular design, and the analytical methods required for its characterization, offering a comprehensive resource for researchers in drug discovery and process development.

Introduction: Strategic Importance in Medicinal Chemistry

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and three-dimensional diversity. However, the inherent ring strain that makes it synthetically versatile also presents challenges in its manipulation. This compound emerges as a sophisticated solution to this challenge.

The molecule's design incorporates three key features that underscore its strategic importance:

-

The Benzhydryl Protecting Group: This bulky group serves two critical functions. Firstly, it sterically shields the azetidine nitrogen, preventing unwanted side reactions and directing reactivity to the C3 position. Secondly, its lipophilicity aids in the solubility of the intermediate in common organic solvents.[1]

-

The Azetidine Core: This strained heterocyclic system acts as a rigid scaffold, precisely orienting substituents in three-dimensional space, which is crucial for specific interactions with biological targets.

-

The Methanesulfonate (Mesylate) Group: An excellent leaving group, the mesylate is installed to activate the primary alcohol of the precursor, (1-Benzhydrylazetidin-3-yl)methanol. This activation facilitates facile nucleophilic substitution, which is the cornerstone of its utility in building more complex molecules.

This combination of features makes this compound a superior electrophilic building block for introducing the 1-benzhydrylazetidin-3-ylmethyl moiety into a target molecule, a common motif in compounds designed to modulate central nervous system (CNS) targets.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and hazards is a prerequisite for its safe handling and successful application in any research setting.

Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 33301-41-6 | [2][3][4] |

| Molecular Formula | C₁₇H₁₉NO₃S | [2][3] |

| Molecular Weight | 317.41 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | 111-112 °C | [2][3] |

| Boiling Point | 459.9 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in Dichloromethane, Methanol, Ethyl Acetate, Ether | [3] |

| IUPAC Name | This compound | [4] |

Safety & Handling

This compound is classified as an irritant and requires careful handling in a well-ventilated laboratory fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: Store at room temperature in a dry, well-sealed container.[2][3]

Synthesis and Mechanism: From Alcohol to Activated Intermediate

The synthesis of this compound is a robust and efficient mesylation reaction starting from the commercially available alcohol precursor, (1-Benzhydrylazetidin-3-yl)methanol. This transformation is a cornerstone of its utility, converting a poorly reactive hydroxyl group into a highly effective leaving group.

Reaction Scheme

The overall transformation involves the reaction of the primary alcohol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine, to neutralize the HCl byproduct.

Caption: Synthetic pathway for the mesylation of (1-Benzhydrylazetidin-3-yl)methanol.

Causality in Experimental Design

-

Choice of Reagent (Methanesulfonyl Chloride): Mesyl chloride is chosen over other sulfonyl chlorides (e.g., tosyl chloride) for its high reactivity and the smaller steric profile of the resulting mesylate group, which can be advantageous in subsequent reactions. The methanesulfonate anion is a weak base, making it an excellent leaving group.

-

Role of Triethylamine: A non-nucleophilic organic base is essential. Triethylamine scavenges the hydrochloric acid generated during the reaction, preventing protonation of the azetidine nitrogen (which would deactivate it) and driving the equilibrium towards the product. An excess is used to ensure the complete neutralization of HCl.

-

Solvent and Temperature Control: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants well. The reaction is conducted at low temperatures (-5 to 5 °C) to control the exothermicity of the reaction and minimize potential side reactions, such as the formation of undesired byproducts.

Self-Validating Experimental Protocol: Synthesis

This protocol is adapted from a streamlined process developed for multi-gram scale synthesis.[5]

-

Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (1-Benzhydrylazetidin-3-yl)methanol (1.0 eq) .

-

Solvent and Base Addition: Add Acetonitrile (approx. 3 volumes relative to the alcohol) followed by Triethylamine (1.5 eq) .

-

Cooling: Immerse the flask in an ice-acetone bath and cool the reaction mixture to -5 °C with stirring.

-

Reagent Addition: Slowly add Methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel, ensuring the internal temperature does not rise above 5 °C .

-

Reaction Monitoring: After the addition is complete, monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15-30 minutes.

-

Workup and Isolation:

-

Once the reaction is complete, add Water (approx. 10 volumes) to the reaction mixture. This step quenches any remaining methanesulfonyl chloride and precipitates the product.

-

Stir the resulting slurry vigorously at room temperature for 2 hours to ensure complete precipitation.

-

Isolate the white solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove triethylammonium chloride and other water-soluble impurities.

-

-

Drying: Dry the product under vacuum to a constant weight. The material is typically obtained in high purity (>98%) and can be used in the next step without further purification.

Application: A Gateway to Neuroactive Amines

The primary application of this compound is as an electrophile in SN2 reactions. The mesylate group is readily displaced by a wide range of nucleophiles, particularly primary and secondary amines, to forge new carbon-nitrogen bonds. This provides a direct route to 3-amino-substituted 1-benzhydrylazetidines, which are key precursors to pharmacologically active agents.

Reaction Scheme: Synthesis of 3-Amino-1-benzhydrylazetidine

A prime example is the synthesis of 3-amino-1-benzhydrylazetidine, a direct precursor for compounds like Tesofensine.

Caption: Nucleophilic displacement of the mesylate to form the corresponding primary amine.

Self-Validating Experimental Protocol: Aminolysis

This protocol utilizes a pressure reactor to facilitate the reaction with aqueous ammonia.[5]

-

Reactor Charging: To a suitable Parr pressure reactor, add the wet filter cake of This compound (1.0 eq) from the previous step.

-

Solvent and Nucleophile: Add Isopropanol (approx. 2.5 volumes) and 28% aqueous Ammonium Hydroxide (approx. 1.5 volumes) .

-

Reaction Conditions: Seal the reactor and heat the mixture to approximately 70 °C with vigorous stirring. The internal pressure will increase. Maintain this temperature until reaction completion is confirmed by HPLC.

-

Workup and Isolation:

-

Cool the reactor to room temperature and cautiously vent the pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the isopropanol.

-

Extract the aqueous residue with a suitable organic solvent, such as isopropyl ether.

-

To isolate the product as a stable salt, add Acetic Acid (1.0 eq) directly to the organic extracts to precipitate the acetate salt.

-

-

Purification: Filter the resulting solid, wash with fresh solvent, and dry under vacuum. This procedure affords 3-amino-1-benzhydrylazetidine monoacetate in high yield (72-84%).

The End Goal: Enabling Triple Monoamine Reuptake Inhibitors

The synthetic utility of this compound is best exemplified by its role in the synthesis of Tesofensine . Tesofensine is a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI or "triple reuptake inhibitor") investigated for the treatment of obesity.

Mechanism of Action of Tesofensine

Tesofensine functions by blocking the transporter proteins responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft back into the presynaptic neuron.[6] This blockage leads to an increased concentration and prolonged activity of these neurotransmitters in the synapse.

Caption: Simplified mechanism of action for Tesofensine.

The resulting neurochemical cascade has profound effects on appetite regulation, primarily through pathways in the hypothalamus.[7] The elevated levels of norepinephrine and dopamine, in particular, are understood to stimulate α1-adrenoceptors and dopamine D1 receptors, leading to a significant reduction in food intake (hypophagia) and an increase in resting energy expenditure. The azetidine scaffold provided by the title intermediate is crucial for orienting the dichlorophenyl moiety of Tesofensine correctly within the transporter binding sites.

Analytical Characterization: A Self-Validating System

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

-

δ 7.20-7.45 (m, 10H): A complex multiplet corresponding to the ten aromatic protons of the two phenyl rings on the benzhydryl group.

-

δ 4.80-4.95 (m, 1H): A multiplet for the methine proton of the azetidine ring bearing the mesyloxy group (CH-OMs). This signal would be shifted downfield compared to the alcohol precursor due to the electron-withdrawing effect of the mesylate.

-

δ 4.45 (s, 1H): A singlet for the benzhydryl methine proton (CHPh₂).

-

δ 3.60-3.75 (m, 2H) & δ 3.10-3.25 (m, 2H): Two sets of multiplets corresponding to the four protons of the azetidine ring methylene groups (CH₂).

-

δ 2.95 (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl group of the methanesulfonate (CH₃-SO₃). The presence of this peak is a key indicator of successful mesylation.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

-

δ 140-145 (Ar-C): Signals for the quaternary aromatic carbons of the benzhydryl group.

-

δ 127-129 (Ar-CH): Intense signals for the ten aromatic CH carbons.

-

δ ~75 (CHPh₂): Signal for the benzhydryl methine carbon.

-

δ ~70 (CH-OMs): The carbon attached to the mesylate group, shifted significantly downfield from its position in the alcohol precursor (~60 ppm).

-

δ ~55 (Azetidine CH₂): Signals for the two methylene carbons of the azetidine ring.

-

δ ~38 (CH₃-SO₃): The characteristic signal for the methyl carbon of the mesylate group.

Conclusion

This compound stands as a testament to strategic molecular design in synthetic chemistry. It is not merely a reagent, but a carefully crafted tool that enables the efficient and controlled introduction of a valuable pharmacophore into complex molecular architectures. Its robust synthesis, coupled with the high reactivity of the mesylate leaving group, provides a reliable pathway for the development of novel therapeutics targeting the central nervous system. For researchers and drug development professionals, a comprehensive understanding of this intermediate—from its synthesis and handling to its application and the biological significance of its downstream products—is essential for leveraging its full potential in the ongoing quest for new and improved medicines.

References

- (Reference placeholder for general azetidine chemistry - to be added from a textbook or primary liter

-

Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2006). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2006(7), 478-480. Available from: [Link]

-

Healthon. (2025). Tesofensine: The Next Frontier in Weight Loss Medication. Available from: [Link]

-

Patsnap Synapse. (2023). Deep Scientific Insights on Tesofensine's R&D Progress, Mechanism of Action, and Drug Target. Available from: [Link]

- (Reference placeholder for general mesylation procedures - to be added from a textbook or primary liter

- (Reference placeholder for safety data - to be added

- (Reference placeholder for NMR theory - to be added from a standard organic chemistry textbook).

-

Axel, A. M., Mikkelsen, J. D., & Hansen, H. H. (2010). Tesofensine, a novel triple monoamine reuptake inhibitor, induces appetite suppression by indirect stimulation of α1 adrenoceptor and dopamine D1 receptor pathways in the diet-induced obese rat. Neuropsychopharmacology, 35(7), 1464–1476. Available from: [Link]

- (Reference placeholder for general information on protecting groups - to be added from a standard organic chemistry textbook).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Benzhydryl-3-azetidinyl methanesulfonate | 33301-41-6 [sigmaaldrich.com]

- 3. 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate | 33301-41-6 [chemicalbook.com]

- 4. CAS RN 33301-41-6 | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate | C18H21NO3S | CID 20228405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 33301-41-6|1-Benzhydrylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate

This guide provides a comprehensive technical overview of (1-benzhydrylazetidin-3-yl)methyl methanesulfonate, a key intermediate in contemporary drug discovery and development. We will delve into its molecular structure, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a heterocyclic organic compound featuring a central azetidine ring. The benzhydryl (diphenylmethyl) group attached to the nitrogen atom enhances its lipophilicity, a crucial factor in the pharmacokinetic profiles of drug candidates.[1] The defining feature of this molecule is the methanesulfonate (mesylate) group, which serves as an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity makes it a valuable and versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its structural framework is a key component in the development of novel therapeutics, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[1]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 162698-41-1 | [2][3] |

| Molecular Formula | C18H21NO3S | [2][4] |

| Molecular Weight | 331.43 g/mol | [2] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][5][6] |

| Boiling Point (Predicted) | 470.4±25.0 °C | [2] |

| Density (Predicted) | 1.231 g/cm³ | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the mesylation of its corresponding alcohol precursor, (1-benzhydrylazetidin-3-yl)methanol. This reaction is a cornerstone of organic synthesis, valued for its efficiency and reliability.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

-

(1-Benzhydrylazetidin-3-yl)methanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolution: Dissolve (1-benzhydrylazetidin-3-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Base Addition: Add triethylamine to the cooled solution with stirring. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.

-

Mesylation: Add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting alcohol indicates the completion of the reaction.

-

Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any remaining acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure this compound.

Causality in Experimental Design:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of methanesulfonyl chloride with atmospheric moisture.

-

Low Temperature: The reaction is performed at 0°C to control the exothermic reaction and minimize the formation of side products.

-

Non-Nucleophilic Base: A non-nucleophilic base like triethylamine is used to avoid competition with the alcohol in reacting with the methanesulfonyl chloride.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Molecular Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl group, the protons of the azetidine ring, the methylene protons adjacent to the mesylate group, and the methyl protons of the mesylate group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzhydryl group, the azetidine ring, the methylene carbon, and the methyl carbon of the mesylate group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the S=O stretching of the sulfonate group, typically in the range of 1350-1370 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

Caption: The molecular structure of this compound, highlighting its key functional groups.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the excellent leaving group ability of the mesylate anion. This facilitates nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups at the 3-position of the azetidine ring.

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For instance, it can be used in the preparation of derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide, a class of compounds with potential therapeutic applications.[7] The benzhydryl group can also act as a protecting group for the azetidine nitrogen, which can be removed at a later stage of the synthesis.

Illustrative Nucleophilic Substitution Reaction

A common application is the reaction with a primary or secondary amine to form a new carbon-nitrogen bond.

Caption: A generalized workflow for a nucleophilic substitution reaction using this compound.

Conclusion

This compound is a synthetically valuable intermediate with a well-defined molecular structure and predictable reactivity. Its utility in medicinal chemistry, particularly as a scaffold for introducing diverse functionalities onto an azetidine core, underscores its importance in the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in drug discovery and process development.

References

-

Pen-Hui Technology. (n.d.). Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate. Retrieved from [Link]

- Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.

-

LookChem. (n.d.). Cas 162698-41-1, METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER. Retrieved from [Link]

-

ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

-

Porphyrin-Systems. (n.d.). (1-Benzhydrylazetidin-3-yl)methanol. Retrieved from [Link]

- Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

IndiaMART. (n.d.). 1-Benzhydryl(Azetidin-3-yl) Methanesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate. Retrieved from [Link]

-

MDPI. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

-

PubMed Central. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 162698-41-1,METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER | lookchem [lookchem.com]

- 3. 162698-41-1|this compound|BLD Pharm [bldpharm.com]

- 4. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate | C18H21NO3S | CID 20228405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1-Benzhydrylazetidin-3-yl)methanol – porphyrin-systems [porphyrin-systems.com]

- 6. achmem.com [achmem.com]

- 7. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate synthesis pathway

An In-Depth Technical Guide to the Synthesis of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in medicinal chemistry, valued for its role as a versatile building block in the synthesis of a variety of pharmaceutical compounds.[1][2] The benzhydryl group offers steric bulk and lipophilicity, while the methanesulfonate moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this important compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature and patent documentation.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process commencing from the commercially available or synthetically accessible 1-Benzhydrylazetidine-3-carboxylic acid. The overarching strategy involves:

-

Reduction of the Carboxylic Acid: The carboxylic acid functional group of 1-Benzhydrylazetidine-3-carboxylic acid is reduced to a primary alcohol, yielding the key intermediate, (1-Benzhydrylazetidin-3-yl)methanol.

-

Mesylation of the Primary Alcohol: The hydroxyl group of (1-Benzhydrylazetidin-3-yl)methanol is then converted to a methanesulfonate ester through reaction with methanesulfonyl chloride. This enhances the leaving group ability of the oxygen-containing functionality, paving the way for subsequent synthetic transformations.

This synthetic approach is summarized in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis of Key Intermediates

Part A: Synthesis of (1-Benzhydrylazetidin-3-yl)methanol

The precursor alcohol, (1-Benzhydrylazetidin-3-yl)methanol, is a crucial intermediate in this synthetic pathway.[3][4][5] The most direct and efficient method for its preparation is the reduction of 1-Benzhydrylazetidine-3-carboxylic acid.[6][7][8][9]

Reaction Mechanism: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. The reaction proceeds via the formation of a lithium carboxylate salt, which is then further reduced to the corresponding alcohol.

Experimental Protocol: A detailed, step-by-step methodology for the reduction is provided in the "Experimental Protocols" section of this guide.

Part B: Alternative Precursors

While the reduction of 1-Benzhydrylazetidine-3-carboxylic acid is a preferred route, other precursors can also be considered. For instance, 1-Benzhydrylazetidin-3-ol can be synthesized and subsequently elaborated to introduce the hydroxymethyl group.[10] However, this often involves more steps and may result in lower overall yields.

Final Step: Mesylation of (1-Benzhydrylazetidin-3-yl)methanol

The final step in the synthesis is the conversion of the primary alcohol to the desired methanesulfonate. This is a standard procedure that involves the reaction of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine.

Reaction Mechanism: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride. The base, triethylamine, serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the reaction to completion.

Experimental Protocol: A detailed, step-by-step methodology for the mesylation reaction is provided in the "Experimental Protocols" section.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Molar Mass ( g/mol ) | Molar Eq. | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | 1-Benzhydrylazetidine-3-carboxylic acid | 267.32 | 1.0 | (1-Benzhydrylazetidin-3-yl)methanol | 253.34 | - |

| 2 | (1-Benzhydrylazetidin-3-yl)methanol | 253.34 | 1.0 | This compound | 331.43 | - |

| Methanesulfonyl chloride | 114.55 | 1.1 | ||||

| Triethylamine | 101.19 | 1.2 |

Experimental Protocols

Protocol 1: Synthesis of (1-Benzhydrylazetidin-3-yl)methanol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Carboxylic Acid: Dissolve 1-Benzhydrylazetidine-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude (1-Benzhydrylazetidin-3-yl)methanol.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure alcohol.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve (1-Benzhydrylazetidin-3-yl)methanol in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine to the solution and cool the mixture to 0 °C.

-

Addition of Mesyl Chloride: Add methanesulfonyl chloride dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for a specified period and then warm to room temperature. Monitor the reaction progress by TLC.[11]

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain this compound as a solid.

Visualizations

Caption: Simplified mechanism of the mesylation of a primary alcohol.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By following the outlined protocols, researchers can reliably access this valuable intermediate for their drug discovery and development endeavors. The provided experimental details, coupled with an understanding of the underlying chemical principles, will empower scientists to successfully synthesize this compound and utilize it in the creation of novel molecular entities.

References

- US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)

-

Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate - Premium Quality Chemical Supplier. [Link]

-

1-Benzhydrylazetidine-3-carboxylic acid - Chongqing Chemdad Co. ,Ltd. [Link]

-

(1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715 - PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. 72351-36-1 Cas No. | (1-Benzhydrylazetidin-3-yl)methanol | Matrix Scientific [matrixscientific.com]

- 4. chemscene.com [chemscene.com]

- 5. (1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-Benzhydrylazetidine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 1-Benzhydrylazetidine-3-carboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 40320-63-6|1-Benzhydryl-3-methylazetidin-3-ol|BLD Pharm [bldpharm.com]

- 11. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate literature review

An In-depth Technical Guide: (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate

Abstract

This compound (CAS No: 162698-41-1) is a pivotal intermediate in modern medicinal chemistry and drug development.[1] This technical guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and its strategic applications as a versatile building block for complex therapeutic agents. The document is designed for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and emphasizing self-validating, reproducible methodologies.

Chemical Identity and Properties

The unique structure of this compound combines a lipophilic benzhydryl group, which can enhance pharmacokinetic properties, with a reactive methanesulfonate (mesylate) moiety on a strained azetidine ring system.[2] The mesylate functions as an excellent leaving group in nucleophilic substitution reactions, making the molecule a prime precursor for introducing a wide array of functional groups.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 162698-41-1 |

| Molecular Formula | C₁₈H₂₁NO₃S |

| Molecular Weight | 331.43 g/mol [3] |

| Synonyms | 1-Benzhydryl-3-(methanesulfonyloxymethyl)azetidine |

The Strategic Role in Medicinal Chemistry

This compound is not an end-product but a crucial stepping stone. Its value lies in its dual-functionality:

-

The Benzhydryl Group: This bulky, lipophilic moiety is a common pharmacophore that enhances the ability of a molecule to cross cellular membranes and interact with biological targets. It is frequently explored in the development of agents targeting the central nervous system.[2]

-

The Methanesulfonate Ester: As an activated alcohol, the methanesulfonate is an exceptional leaving group. This allows for efficient and predictable nucleophilic substitution reactions, enabling chemists to readily attach various amines, thiols, or other nucleophiles to the azetidin-3-ylmethyl position. This modularity is highly desirable in the synthesis of compound libraries for drug screening.

This compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the fields of neuropharmacology and for developing anti-inflammatory drugs.[2] For instance, analogous azetidinyl methanesulfonates are used in the synthesis of N-substituted azetidine derivatives, which have been investigated for the treatment of metabolic syndrome and visceral obesity.[4]

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this compound is typically achieved via the mesylation of its corresponding alcohol precursor, (1-Benzhydrylazetidin-3-yl)methanol.

Principle and Mechanism

The core of the synthesis is the reaction between the primary alcohol and methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA). The TEA serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve the reactants. The reaction is typically run at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize potential side products.

Detailed Experimental Protocol

Materials:

-

(1-Benzhydrylazetidin-3-yl)methanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-Benzhydrylazetidin-3-yl)methanol (1.0 equivalent) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the reactivity of the methanesulfonyl chloride.

-

Base Addition: Add triethylamine (approx. 1.5 equivalents) to the stirred solution. The excess base ensures complete neutralization of the HCl byproduct.

-

Mesylation: Add methanesulfonyl chloride (approx. 1.2 equivalents) dropwise to the reaction mixture. The slow addition prevents a rapid temperature increase. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 1-2 hours), quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.[4] The bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically an oil or a solid.

Purification and Characterization

The crude this compound is purified by silica gel column chromatography.[5] The final product's identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]

Synthesis Workflow Diagram

Caption: Synthetic workflow for the mesylation of the precursor alcohol.

Application Example: Nucleophilic Substitution

The true utility of the title compound is demonstrated in its subsequent reactions. The methanesulfonate group is readily displaced by nucleophiles. For example, reacting it with a primary or secondary amine in a polar solvent like toluene, often in the presence of a base like tripotassium phosphate and a phase-transfer catalyst, yields a new N-substituted azetidine derivative.[4] This reaction is a cornerstone for building molecular diversity from the azetidine scaffold.

Caption: General scheme for nucleophilic substitution reactions.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes skin and eye irritation.[7]

-

Handling: Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][7] Avoid contact with skin and eyes.[7]

-

Storage: The compound should be stored in a dry area at refrigerated temperatures (2-8°C).[7]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If ingested, rinse mouth with water and consult a physician immediately.[7]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its versatile reactivity. The combination of a lipophilic benzhydryl scaffold and a highly reactive methanesulfonate leaving group makes it an indispensable tool for medicinal chemists. The robust and reproducible synthesis protocol, coupled with its predictable reactivity in nucleophilic substitution reactions, solidifies its role in accelerating the discovery and development of novel therapeutic agents.

References

- Angene Chemical. (2021, May 1). Safety Data Sheet: (1-Benzhydrylazetidin-3-yl)

- Chem-Impex.

- Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.

- Sigma-Aldrich. (2025, September 15).

- Sigma-Aldrich. (2024, September 7).

- Sigma-Aldrich. (2025, November 6).

- BLD Pharmatech.

- Chem-Impex. 1-Benzhydrylazetidine-3-carboxylic acid.

- Echemi. (1-benzhydryl-3-methyl-azetidin-3-yl)

- Autech Industry Co.,Limited.

- ChemicalBook. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis.

- International Journal of Pharmaceutical Sciences and Research. (2012, January 1).

- BLD Pharm. 33301-41-6|(1-Benzhydrylazetidin-3-yl)

- BLD Pharm. 162698-41-1|(1-Benzhydrylazetidin-3-yl)

Sources

- 1. 162698-41-1|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 5. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 6. 33301-41-6|1-Benzhydrylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]

- 7. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Solubility Assessment of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate

Abstract: This technical guide provides a comprehensive framework for assessing the aqueous solubility of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate, a compound of significant interest in medicinal chemistry. Solubility is a critical determinant of a drug candidate's bioavailability and overall developability. For researchers, scientists, and drug development professionals, understanding and accurately measuring this property is paramount. This document moves beyond a simple recitation of data to offer a detailed exploration of the underlying scientific principles, the causal relationships in experimental design, and two robust, self-validating protocols for determining both thermodynamic and kinetic solubility. We will deconstruct the molecule's structure to predict its solubility behavior and provide step-by-step methodologies that ensure the generation of trustworthy and reproducible data.

Introduction: The Critical Role of Solubility

In the trajectory of drug discovery and development, poor aqueous solubility is a primary hurdle that can lead to unreliable in vitro assay results, challenging formulation development, and ultimately, failed clinical candidates due to poor bioavailability.[1][2] An early and accurate assessment of a compound's solubility profile is therefore not merely a data point, but a foundational pillar of a successful research program.

Unveiling this compound

This compound (CAS No: 33301-41-6) is a versatile intermediate compound utilized in the synthesis of novel therapeutics, particularly in neuroscience and anti-inflammatory research.[3][4] Its unique molecular architecture presents a fascinating case study in structure-solubility relationships.

Deconstructing the Molecule: A Structure-Solubility Analysis

The solubility of this compound is governed by a delicate balance between its constituent functional groups. Understanding this interplay is key to predicting its behavior and designing appropriate experimental assessments.

-

The Benzhydryl Group: This bulky, non-polar moiety, consisting of two phenyl rings attached to a single carbon, is highly lipophilic.[3][5] Its primary contribution is to increase the molecule's affinity for non-polar environments, which inherently tends to decrease aqueous solubility.[6]

-

The Azetidine Ring: As a small, saturated nitrogen-containing heterocycle, the azetidine ring is a desirable scaffold in modern drug design.[7][8] It provides conformational rigidity, which can be advantageous for target binding, and its sp³-rich character can improve pharmacokinetic properties.[9][10] The nitrogen atom is capable of hydrogen bonding, which can provide a modest positive contribution to aqueous solubility.

-

The Methanesulfonate (Mesylate) Moiety: This is the most significant contributor to the compound's water solubility. Salt formation is a widely employed and highly effective strategy to enhance the solubility and dissolution rate of basic drug candidates.[11][12] The methanesulfonate salt is formed by reacting the basic nitrogen of the azetidine ring with methanesulfonic acid, creating an ionic species that is significantly more polar and water-soluble than the corresponding free base.[3][13]

The central challenge and point of interest for this molecule is the tension between the profoundly lipophilic benzhydryl group and the highly polar methanesulfonate salt.

Caption: Key structural components and their opposing effects on aqueous solubility.

The Duality of Solubility: Thermodynamic vs. Kinetic Measurement

The term "solubility" can be misleading without context. In drug discovery, it is crucial to distinguish between two fundamental types of measurement: thermodynamic and kinetic.[2]

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the dissolved solute is in equilibrium with an excess of undissolved solid.[14][15] This "gold standard" measurement is vital for lead optimization and formulation development.[16]

-

Kinetic Solubility is determined by dissolving a compound in a high concentration in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[2][17] The kinetic solubility is the concentration at which the compound begins to precipitate. This high-throughput method is ideal for the rapid screening and ranking of compounds in early discovery phases.[18][19]

The choice of assay is dictated by the stage of development. Early-stage projects benefit from the speed of kinetic screening to triage large numbers of compounds, while later-stage, resource-intensive studies demand the precision of thermodynamic solubility to ensure success.[2]

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

This protocol details the definitive shake-flask method, which remains the benchmark for measuring thermodynamic solubility.[16][20] The objective is to create a saturated solution at equilibrium and accurately quantify the concentration of the dissolved compound.

Principle & Causality

The core principle is to allow the system to reach its lowest energy state, where the rate of dissolution from the solid phase equals the rate of precipitation from the solution. An incubation period of 24 hours is chosen to ensure that this equilibrium is reached, as slower-dissolving or complex crystalline forms may require extended time.[14][21] The use of multiple pH buffers is critical because the solubility of ionizable compounds can vary dramatically across the physiological pH range of the gastrointestinal tract, directly impacting potential oral absorption.[15][20]

Materials & Equipment

-

This compound (solid powder, purity ≥95%)[3]

-

Phosphate Buffered Saline (PBS), pH 7.4[14]

-

0.1 N HCl (pH 1.2) and Acetate Buffer (pH 4.5)[20]

-

HPLC-grade Acetonitrile and Water; Formic Acid

-

Analytical balance

-

Glass vials (e.g., 1.5 mL)[14]

-

Thermomixer or orbital shaker capable of maintaining 25°C[21]

-

Centrifuge or 0.22 µm PVDF syringe filters

Step-by-Step Methodology

-

Compound Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a tared glass vial. Record the exact weight. This step is crucial as an excess of solid must be present to ensure equilibrium is reached with the undissolved form.[14]

-

Solvent Addition: Add 1.0 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial. Prepare separate vials in triplicate for each pH buffer to be tested (pH 1.2, 4.5, 6.8).[20]

-

Equilibration: Cap the vials securely and place them in a thermomixer set to 25°C with agitation (e.g., 700-850 rpm) for 24 hours.[14][17] This prolonged, consistent agitation is essential for the system to achieve true thermodynamic equilibrium.

-

Phase Separation: After 24 hours, visually confirm the presence of undissolved solid. Separate the solid from the saturated supernatant via centrifugation (e.g., 10,000 x g for 15 minutes) or by filtering the solution through a 0.22 µm chemical-resistant filter.[1][21] Causality: This step is critical to remove all particulate matter, as undissolved particles would falsely inflate the measured concentration. Filtration may lead to underestimation due to compound adsorption, while centrifugation may overestimate if fine particles remain suspended; the choice should be validated.[1]

-

Sample Preparation for Analysis: Carefully transfer an aliquot of the clear supernatant/filtrate into a clean vial. Dilute the sample with an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of the analytical method to avoid detector saturation.

Self-Validation: Analytical Method and Quality Control

A trustworthy result is dependent on a validated analytical system.

-

Calibration Curve: Prepare a series of standard solutions of the test compound of known concentrations in the analysis solvent. Analyze these standards using the HPLC-UV or LC-MS/MS method to generate a calibration curve. A linear regression with R² > 0.99 is required.[21][22]

-

Replicates: Each solubility measurement must be performed in at least triplicate to assess the precision of the experiment.[20]

-

Reference Standard: Include a reference compound with well-characterized solubility (e.g., propranolol, theophylline) in the same experimental run to verify that the system is performing as expected.[21]

-

Post-Experiment Solid Analysis: The remaining solid should be analyzed (e.g., by DSC or XRPD) to confirm that no phase or polymorphic transformation occurred during the experiment, which could alter the solubility.[23]

Caption: Workflow for the "gold standard" Shake-Flask thermodynamic solubility assay.

Experimental Protocol: High-Throughput Kinetic Solubility Screening

This protocol utilizes nephelometry, a rapid light-scattering technique, to determine the concentration at which the compound precipitates from a DMSO-aqueous buffer solution.[24][25]

Principle & Causality

This method mimics the conditions often found in high-throughput screening (HTS) bioassays, where compounds are introduced from DMSO stocks.[18] It measures the apparent solubility under non-equilibrium conditions. Light scattering is directly proportional to the amount of undissolved particulate matter in the solution; a sharp increase in the nephelometric signal indicates the point of precipitation and thus the kinetic solubility limit.[25] This method is chosen for its speed and microplate compatibility, allowing dozens of compounds to be profiled simultaneously.[19]

Materials & Equipment

-

This compound

-

DMSO (anhydrous)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96- or 384-well clear-bottom microtiter plates[24]

-

Acoustic dispenser or multichannel pipettes

-

Plate shaker

-

Laser-based nephelometer plate reader[24]

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is fully dissolved.[17][24]

-

Plate Preparation: Using an acoustic dispenser or a serial dilution method, create a concentration gradient of the compound in a microtiter plate. Start by dispensing a small volume (e.g., 5 µL) of the DMSO stock into the first well.[24]

-

Buffer Addition: Rapidly add PBS (pH 7.4) to all wells to achieve the final desired concentrations, ensuring the final DMSO concentration is consistent and low (e.g., 1-2%) across all wells.[26] The rapid addition and mixing are key to inducing precipitation for measurement.

-

Incubation: Mix the plate on a plate shaker for 5-10 minutes, then let it incubate at room temperature for a defined period, typically 1-2 hours.[21][24]

-

Measurement: Place the microtiter plate into the nephelometer and measure the light scattering in each well.[24]

Data Analysis and Trustworthiness

The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly elevated above the background (buffer-only wells).

-

Controls: Include wells with only buffer and DMSO (negative control) and a compound known to precipitate at a specific concentration (positive control).

-

System Suitability: The positive control must show precipitation within its expected range for the run to be considered valid. The negative control defines the baseline signal.

-

Data Interpretation: Plot the light scattering units (LSU) against the compound concentration. The point at which the LSU signal sharply increases indicates the kinetic solubility limit.

Caption: High-throughput workflow for determining kinetic solubility via nephelometry.

Data Presentation and Interpretation

All quantitative data must be presented clearly to allow for direct comparison and informed decision-making. While no public solubility data for this specific compound is available, the results from the described protocols should be summarized as follows.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 33301-41-6 | [3] |

| Molecular Formula | C₁₇H₁₉NO₃S | [3] |

| Molecular Weight | 317.4 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 109 - 113 °C |[3] |

Table 2: Summary of Aqueous Solubility Data (Hypothetical Results)

| Assay Type | pH | Temperature | Solubility (µg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|---|

| Thermodynamic | 1.2 | 25°C | Result | Result | Shake-Flask / HPLC |

| Thermodynamic | 4.5 | 25°C | Result | Result | Shake-Flask / HPLC |

| Thermodynamic | 6.8 | 25°C | Result | Result | Shake-Flask / HPLC |

| Thermodynamic | 7.4 | 25°C | Result | Result | Shake-Flask / HPLC |

| Kinetic | 7.4 | 25°C | Result | Result | Nephelometry |

Conclusion for the Drug Development Professional

This guide provides the necessary theoretical background and actionable, self-validating protocols to rigorously assess the solubility of this compound. The compound's structure presents a classic medicinal chemistry challenge: balancing potent, lipophilic moieties with solubilizing groups. An accurate determination of its thermodynamic and kinetic solubility is not an academic exercise but a critical step in risk mitigation. By employing these robust methods, researchers can generate high-quality, reliable data to guide compound selection, inform formulation strategies, and ultimately increase the probability of developing a successful therapeutic agent.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Di, L., & Kerns, E. H. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(2), 378. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

PubChem. (n.d.). (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Kumar, A., & Sharma, G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically active compounds with azetidine rings. Retrieved from [Link]

-

Fábián, L., & Kalcsou, V. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzhydryl compounds. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. Retrieved from [Link]

-

Lennernäs, H. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 37(5), 154-157. Retrieved from [Link]

-

Elder, D. P., et al. (2013). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 65(7), 935-949. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

-

Quesada, K. G., et al. (2016). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. The Yale Undergraduate Research Journal, 2(1). Retrieved from [Link]

-

ResearchGate. (2010). The Utility of Sulfonate Salts in Drug Development. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 27(21), 7434. Retrieved from [Link]

-

Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1121-1126. Retrieved from [Link]

-

PharmacyLibrary. (n.d.). Chapter 6: Medicinal Chemistry. The APhA Complete Review for the Foreign Pharmacy Graduate Equivalency Examination, 2nd Edition. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. Benzhydryl compounds - Wikipedia [en.wikipedia.org]

- 6. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azetidines - Enamine [enamine.net]

- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. evotec.com [evotec.com]

- 16. researchgate.net [researchgate.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

- 20. who.int [who.int]

- 21. enamine.net [enamine.net]

- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. rheolution.com [rheolution.com]

- 26. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Synthetic Keystone: A Technical Guide to (1-Benzhydrylazetidin-3-yl)methyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce three-dimensional character into otherwise planar molecules make it a valuable building block in the design of novel therapeutics. (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate stands as a pivotal intermediate, a molecular linchpin that provides a reactive handle for the elaboration of the azetidine core into a diverse array of complex and biologically active molecules. This guide offers an in-depth exploration of this key synthetic intermediate, from its fundamental chemical identity to its critical role in the architecture of next-generation pharmaceuticals.

Chemical Identity and Nomenclature

This compound is a versatile reagent in organic synthesis. The benzhydryl group serves as a common protecting group for the azetidine nitrogen, while the methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions at the adjacent methylene carbon.

| Identifier | Value |

| Primary Name | This compound |

| CAS Number | 162698-41-1 |

| Molecular Formula | C₁₈H₂₁NO₃S |

| Molecular Weight | 331.43 g/mol [1] |

| Synonyms | 1-Benzhydryl-3-(mesyloxymethyl)azetidine, METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER, 1-(Diphenylmethyl)-3-azetidinemethanol 3-methanesulfonate[1] |